3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O2/c18-12-5-3-6-13(19)11(12)8-21-9-20-15-10-4-1-2-7-14(10)23-16(15)17(21)22/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRLXMJCTPIUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Benzofuropyrimidinone Cores
Benzofuro[3,2-d]pyrimidin-4-amine ()
Core: Benzofuro[3,2-d]pyrimidinone. Substituent: 4-chloro (vs. 2-chloro-6-fluorobenzyl in the target compound). ~4.0 for the target). Melting point: 144–145°C . Implications: The absence of the fluorinated benzyl group likely reduces steric bulk and alters binding kinetics.
8-Bromo-2-(2-chlorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one ()
Core: Benzofuro[3,2-d]pyrimidinone. Substituents: 8-bromo and 2-chlorophenyl (vs. 2-chloro-6-fluorobenzyl). Properties: Increased molecular weight (Br vs. F) and steric hindrance. Bromine’s polarizability may enhance π-stacking but reduce solubility .
2-(4-Isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one ()
Core: Benzofuro[3,2-d]pyrimidinone. Substituent: 4-isopropoxyphenyl (electron-donating group vs. electron-withdrawing Cl/F). Properties: Higher solubility due to the ether group but reduced metabolic stability (oxidative susceptibility of isopropoxy) .
Thieno[3,2-d]pyrimidinone Analogues
2.2.1. 2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a, )
Core: Thieno[3,2-d]pyrimidinone (sulfur-containing vs. oxygen in benzofuro). Substituents: 3-methoxyphenyl and methyl. Properties: Melting point: 148–150°C.
2.2.2. 3-(2-Chloro-6-fluorobenzyl)-6-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one ()
Core: Thieno[2,3-d]pyrimidinone (positional isomer of thieno[3,2-d]). Substituents: 2-chloro-6-fluorobenzyl (same as target) + thiophene-oxadiazole. Properties: The oxadiazole group introduces hydrogen-bonding capacity, enhancing target affinity but increasing synthetic complexity .
Quinazoline Derivatives
2-Methylquinazolin-4-amine ()
Core: Quinazoline (two-nitrogen system vs. fused benzofuropyrimidinone). Substituent: 2-methyl. Properties: Higher basicity (pKa ~5.5) due to the amine group. Melting point: 267–268°C . Implications: The simpler structure may limit target selectivity compared to benzofuropyrimidinones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
